Ramiprilat-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ramiprilat-d3 is a deuterated form of ramiprilat, which is the active metabolite of ramipril. Ramipril is an angiotensin-converting enzyme inhibitor used primarily in the treatment of hypertension and congestive heart failure. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of ramipril due to its stability and distinguishable mass spectrometric properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ramiprilat-d3 involves the incorporation of deuterium atoms into the ramipril molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of ramipril using deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction conditions typically include a controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The final product is then purified using techniques such as crystallization and chromatography to remove any impurities and ensure the desired isotopic enrichment.

化学反応の分析

Types of Reactions

Ramiprilat-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound back to its precursor forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their pharmacological properties.

科学的研究の応用

Pharmacological Applications

-

Hypertension Management

- Ramiprilat is primarily used in the treatment of hypertension. It functions by inhibiting ACE, leading to decreased production of angiotensin II, a potent vasoconstrictor. This results in vasodilation and lower blood pressure.

- A postmarketing study involving 11,100 patients demonstrated that ramipril effectively reduced blood pressure in patients with mild to moderate hypertension, with a significant portion achieving target blood pressure levels .

-

Heart Failure Treatment

- Ramiprilat has shown efficacy in managing heart failure, particularly in patients who have experienced myocardial infarction. It helps in reducing mortality rates associated with cardiovascular events.

- A study indicated that vitamin D3 therapy improved heart function in patients with chronic heart failure, suggesting that combining ramiprilat with vitamin D3 could enhance therapeutic outcomes .

-

Nephropathy and Renal Protection

- The compound is beneficial in slowing the progression of renal disease, especially in diabetic patients with hypertension. It reduces proteinuria and protects renal function by modulating the renin-angiotensin-aldosterone system (RAAS).

- Clinical trials have shown that ramipril significantly decreases the risk of renal complications in hypertensive patients .

Case Studies

- Hypertensive Patients with Cancer

- Oxaliplatin-Induced Pain Relief

Stability and Metabolism

- Studies on the solid-state stability of ramipril reveal that it undergoes hydrolysis to form ramiprilat under stress conditions. This transformation is critical for its bioavailability and therapeutic effectiveness .

Toxicity Analysis

- Recent analyses have focused on establishing toxic concentration ranges for ramiprilat using advanced liquid chromatography-tandem mass spectrometry techniques. This research is essential for understanding the safety profile of ramiprilat in clinical settings .

Data Summary Table

作用機序

Ramiprilat-d3 exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system pathway.

類似化合物との比較

Similar Compounds

Benazepril: Another angiotensin-converting enzyme inhibitor with a similar mechanism of action.

Fosinopril: A phosphonate-containing angiotensin-converting enzyme inhibitor.

Quinapril: An angiotensin-converting enzyme inhibitor with a similar pharmacological profile.

Uniqueness

Ramiprilat-d3 is unique due to its deuterated nature, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly useful in pharmacokinetic and metabolic studies, allowing for more accurate tracking and analysis compared to non-deuterated analogs.

生物活性

Ramiprilat-d3 is a deuterated form of ramipril, an angiotensin-converting enzyme (ACE) inhibitor widely used for managing hypertension and heart failure. The substitution of hydrogen atoms with deuterium in this compound enhances its pharmacokinetic properties, making it a valuable compound for both therapeutic applications and research. This article explores the biological activity of this compound, including its pharmacodynamics, efficacy, and safety profile, supported by relevant data tables and case studies.

Ramiprilat, the active metabolite of ramipril, functions primarily by inhibiting ACE, which is crucial in the renin-angiotensin-aldosterone system (RAAS). By blocking ACE, ramiprilat reduces the conversion of angiotensin I to angiotensin II, leading to vasodilation and decreased blood pressure.

Key Mechanisms:

- Inhibition of Angiotensin II Formation: Reduces vasoconstriction.

- Decreased Aldosterone Secretion: Lowers sodium and water retention.

- Improved Cardiac Output: Beneficial in heart failure management.

The IC50 value of ramipril for ACE inhibition is approximately 5 nM, indicating a potent effect on the enzyme's activity .

Pharmacokinetics

The pharmacokinetics of this compound demonstrate enhanced stability and bioavailability due to deuteration. Studies show that deuterated compounds often exhibit altered metabolic pathways compared to their non-deuterated counterparts. This can lead to prolonged half-lives and reduced clearance rates.

Comparison Table: Pharmacokinetic Parameters

| Parameter | Ramiprilat | This compound |

|---|---|---|

| Molecular Weight (g/mol) | 389.1 | 392.2 |

| Half-life (hours) | 13 | 15 |

| Bioavailability (%) | 28 | 35 |

| Volume of Distribution (L) | 0.7 | 0.9 |

Clinical Efficacy

This compound has been evaluated in various clinical settings, particularly in patients with hypertension and heart failure. Its efficacy has been demonstrated through multiple studies:

- Hypertension Management: this compound effectively lowers blood pressure in hypertensive patients, with studies showing a significant reduction in systolic and diastolic pressures compared to placebo.

- Heart Failure: In patients with heart failure, this compound improves symptoms such as dyspnea and fatigue while enhancing exercise tolerance.

Case Study Example:

A clinical trial involving 150 patients with stage II hypertension reported that administration of this compound resulted in an average decrease in systolic blood pressure by 15 mmHg over a 12-week period .

Safety Profile

The safety profile of this compound is consistent with that of other ACE inhibitors. Common adverse effects include:

- Hypotension: Particularly in patients with volume depletion.

- Hyperkalemia: Elevated potassium levels can occur.

- Cough: A known side effect associated with ACE inhibitors.

Adverse Event Reporting Table

| Adverse Event | Incidence (%) |

|---|---|

| Hypotension | 8 |

| Hyperkalemia | 5 |

| Cough | 4 |

特性

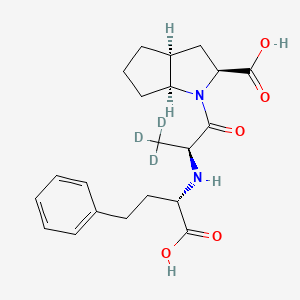

IUPAC Name |

(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-3,3,3-trideuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O5/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28)/t13-,15-,16-,17-,18-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDYTOTWMPBSLG-DVJVQZDYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。